molecular formula C7H7IN2O B3253157 N-Hydroxy-4-iodo-benzamidine CAS No. 22179-79-9

N-Hydroxy-4-iodo-benzamidine

Cat. No.: B3253157
CAS No.: 22179-79-9
M. Wt: 262.05 g/mol
InChI Key: IZOWTMSTHJGGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-iodo-benzamidine: is an organic compound that features a benzamidine core substituted with a hydroxy group and an iodine atom

Scientific Research Applications

N-Hydroxy-4-iodo-benzamidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-iodobenzonitrile with hydroxylamine under acidic conditions to yield N-Hydroxy-4-iodo-benzamidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-iodo-benzamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Benzamidine: A simpler analog without the hydroxy and iodine substituents.

    N-Hydroxy-benzamidine: Lacks the iodine substituent.

    4-Iodo-benzamidine: Lacks the hydroxy substituent.

Uniqueness: N-Hydroxy-4-iodo-benzamidine is unique due to the presence of both hydroxy and iodine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor .

Properties

IUPAC Name

N'-hydroxy-4-iodobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWTMSTHJGGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-iodo-benzamidine
Reactant of Route 2
N-Hydroxy-4-iodo-benzamidine
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-4-iodo-benzamidine
Reactant of Route 4
N-Hydroxy-4-iodo-benzamidine
Reactant of Route 5
N-Hydroxy-4-iodo-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.